Direct Comparative Potency Data Against Closest Structural Analogs is Absent from the Published Literature
No study directly comparing the CAIX inhibitory activity of 3-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide against its closest analogs, such as the 4-(azepan-1-ylsulfonyl) regioisomer (CAS 940999-67-7) or other N-aryl derivatives, was identified. The most relevant publication (Khanfar & Saleh, 2025) evaluates a series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as CAIX inhibitors, but the specific compound with the 4,6-dimethylpyrimidin-2-yl substituent is not listed among the reported analogs [1]. Therefore, a quantified IC50 value for the target compound relative to verified comparators is unavailable for procurement decision-making.
| Evidence Dimension | CAIX Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not reported in accessible literature |
| Comparator Or Baseline | Compound 26 (from the 3-(azepan-1-ylsulfonyl)-N-aryl benzamide series) shows an IC50 of 19 nM; Compound 16 shows an IC50 of 310 nM [1]. |
| Quantified Difference | Not calculable; target data is missing. |
| Conditions | CAIX enzymatic inhibition assay, as described in Khanfar & Saleh (2025) [1]. |
Why This Matters
Without this data, a scientist cannot confirm if the target compound's N-aryl substituent offers a potency advantage over other available analogs in the series, preventing an evidence-based procurement choice for CAIX-related research.
- [1] Khanfar, M. A., & Saleh, M. (2025). Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. Zeitschrift für Naturforschung C, 80(11-12), 763-767. DOI: 10.1515/znc-2024-0224. View Source
